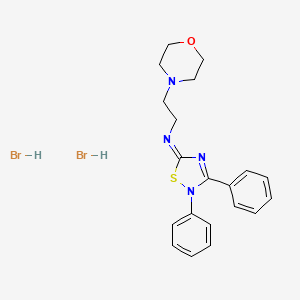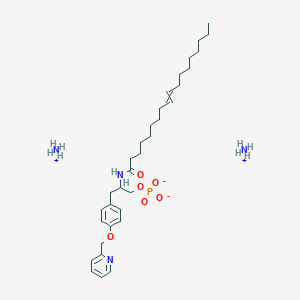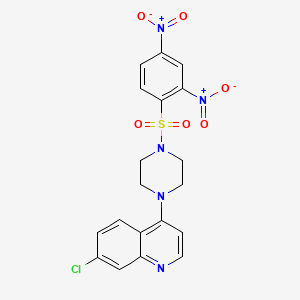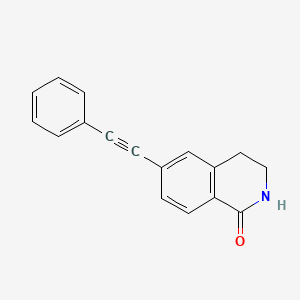![molecular formula C53H67FN8O8S B611792 (2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 2306193-61-1](/img/structure/B611792.png)
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Vue d'ensemble
Description
VZ185 is a potent and selective BRD7/9 degrader.
Applications De Recherche Scientifique
Proteolysis Targeting Chimeras (PROTACs)
VZ185 is a potent, fast, and selective Proteolysis Targeting Chimera (PROTAC) degrader . PROTACs are a class of drugs that work by redirecting the ubiquitination activity of E3 ligases to degrade target proteins within cells .
Degradation of BRD7/9 Proteins
VZ185 is an effective and highly selective degrader of BRD7/9 proteins . BRD7 and BRD9 are bromodomain-containing subunits of the BAF (BRG-/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes, respectively .
Cancer Research
BRD9, one of the targets of VZ185, is overexpressed in several malignancies, such as cervical cancer and non-small cell lung cancer . Therefore, VZ185 could potentially be used in cancer research.
Tumor Suppressor Gene Research
BRD7, another target of VZ185, has been proposed as a candidate tumor suppressor gene . VZ185 could be used in research to further understand the role of BRD7 in tumor suppression.
Metabolic Disorder Research
BRD7 also promotes X-box binding protein 1 (XBP1) nuclear translocation, which prevents the development of insulin-resistance disorders . Therefore, VZ185 could be used in metabolic disorder research.
Cancer Immunotherapy
Recent studies have shown that inactivation of the BRD7 gene sensitizes tumor cells to T cell-mediated killing . This suggests that VZ185 could be an attractive target for cancer immunotherapy.
Drug Discovery and Development
The development of VZ185 provides a roadmap for PROTAC development against seemingly incompatible target-ligase combinations . This could have significant implications for drug discovery and development.
In Vivo and In Vitro Studies
VZ185 has shown a good in vivo PK profile, with high stability in plasma and microsomes as well as high aqueous kinetic solubility . This makes it suitable for both in vitro and in vivo studies .
Mécanisme D'action
VZ185, also known as “(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide”, is a potent and selective degrader of the BAF/PBAF complexes subunits BRD7 & BRD9 .
Target of Action
The primary targets of VZ185 are BRD7 and BRD9 , which are subunits of the BAF/PBAF complexes . These complexes play crucial roles in gene expression, DNA replication, and DNA repair by modulating access to promoters and coding regions of DNA through modification of the degree of compactness of chromatin .
Mode of Action
VZ185 operates as a PROTAC (proteolysis-targeting chimera) . It binds to its targets, BRD7 and BRD9, and an E3 ligase, facilitating ubiquitination of the target proteins and their subsequent proteasomal degradation .
Biochemical Pathways
The degradation of BRD7 and BRD9 by VZ185 affects the SWI/SNF chromatin remodeling complexes . These complexes control gene expression, DNA replication, and DNA repair by modulating access to promoters and coding regions of DNA through modification of the degree of compactness of chromatin .
Pharmacokinetics
VZ185 has shown a good in vivo PK profile, with high stability in plasma and microsomes as well as high aqueous kinetic solubility (up to 100 μM) . This suggests that the compound has favorable ADME properties, which could contribute to its bioavailability.
Result of Action
The action of VZ185 leads to the degradation of BRD7 and BRD9 in cells . This degradation is selective, potent, and rapid, with a slight preference for BRD9 over BRD7 . The activity of VZ185 has been clearly linked to the binding to BRD7 and 9 as well as VHL .
Action Environment
The action of VZ185 is influenced by the cellular environment. For instance, in some cells, a high concentration (1 µM) of VZ185 induced less degradation than a low concentration (10-100 µM), which is suggested to be due to the so-called hook effect . Furthermore, VZ185 showed high water solubility and stability in blood plasma and microsomes , suggesting that it is stable in various biological environments.
Propriétés
IUPAC Name |
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42+,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCLFXBHOXXEN-JPTLTNPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67FN8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)


![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)


